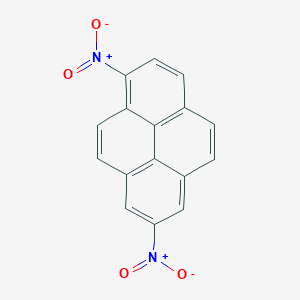

1,7-Dinitropyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113093-73-5 |

|---|---|

Molecular Formula |

C16H8N2O4 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

1,7-dinitropyrene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)12-7-10-2-1-9-4-6-14(18(21)22)13-5-3-11(8-12)15(10)16(9)13/h1-8H |

InChI Key |

XTFWKHVRPUYKSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Environmental Occurrence, Fate, and Transformation Pathways of Dinitropyrenes

Presence in Atmospheric Particulate Matter

Dinitropyrenes, including the 1,7-dinitropyrene isomer, are found in the environment primarily associated with atmospheric particulate matter. Their presence is a result of both direct emissions from combustion sources and secondary formation through atmospheric reactions.

Engine Exhaust Emissions (Diesel, Gasoline)

This compound is a component of the complex mixture of pollutants emitted from both diesel and gasoline engines. nih.gov During the combustion process, pyrene (B120774) undergoes nitration to form 1-nitropyrene (B107360), which can be further nitrated to create various dinitropyrene (B1228942) isomers, including 1,3-, 1,6-, and 1,8-dinitropyrene (B49389). nih.goviarc.fr The formation and concentration of these compounds are dependent on factors such as engine size and operating conditions. nih.govnih.gov

Studies have identified 1,3-, 1,6-, and 1,8-dinitropyrene in the exhaust of both light-duty and heavy-duty diesel engines. nih.goviarc.frnih.gov For instance, 1,8-dinitropyrene has been detected in extracts of particles from heavy-duty diesel engine exhaust at a concentration of 3.4 ng/mg. nih.gov In light-duty diesel engines, concentrations have been found to range from undetected to 0.4 ng/mg in extracts and between 0.013 and 0.025 ng/mg in particles. nih.gov Similarly, 1,6-dinitropyrene (B1200346) has been measured at levels of 0.81 ng/mg and 1.2 ng/mg in heavy-duty diesel exhaust particle extracts and between 0.033–0.034 ng/mg in light-duty diesel engine particles. iarc.frnih.gov

Interestingly, research comparing emissions from diesel and gasoline engines found that gasoline engine exhaust can contain approximately twice the mass concentration of 1,6- and 1,8-dinitropyrene compared to diesel exhaust. nih.govnih.gov However, because diesel engines produce a significantly larger amount of particulate matter, their total emissions of dinitropyrenes are much greater. nih.govnih.gov The ratio of dinitropyrenes to 1-nitropyrene is also notably different, being much higher in gasoline exhaust, which is attributed to differences in combustion conditions. nih.govnih.gov

| Dinitropyrene Isomer | Engine Type | Concentration | Reference |

|---|---|---|---|

| 1,8-Dinitropyrene | Heavy-duty diesel (extract) | 3.4 ng/mg | nih.gov |

| 1,8-Dinitropyrene | Light-duty diesel (extract) | Not detected - 0.7 ± 0.2 ng/mg | nih.gov |

| 1,8-Dinitropyrene | Light-duty diesel (particles) | 0.013 - 0.025 ng/mg | nih.gov |

| 1,6-Dinitropyrene | Heavy-duty diesel (extract) | 0.81 - 1.2 ng/mg | iarc.frnih.gov |

| 1,6-Dinitropyrene | Light-duty diesel (extract) | 0.4 ± 0.2 - 0.6 ng/mg | iarc.frnih.gov |

| 1,6-Dinitropyrene | Light-duty diesel (particles) | 0.033–0.034 ng/mg | iarc.frnih.gov |

| 1,6-Dinitropyrene | Gasoline engine (particles) | ~128 pg/mg | nih.gov |

| 1,8-Dinitropyrene | Gasoline engine (particles) | ~102 pg/mg | nih.gov |

Ambient Air Concentrations and Distribution

Dinitropyrenes are ubiquitously present in ambient air, particularly in urban and industrialized areas, where they are found in the fine and ultrafine particle fractions (<2.5µm). nih.gov Their concentrations in airborne particulate matter can vary significantly depending on the location.

The main particulate nitro-polycyclic aromatic hydrocarbons (NPAHs) found in ambient air include 2-nitrofluorene, 9-nitroanthracene, 9-nitrophenanthrene, various nitrofluoranthene isomers, 1- and 2-nitropyrene, and 1,3-, 1,6-, and 1,8-dinitropyrene. uniba.it

| Dinitropyrene Isomer | Location Type | Concentration in Particulate Matter | Concentration in Air | Reference |

|---|---|---|---|---|

| 1,6-Dinitropyrene | Heavily Industrialized | 43–46 pg/mg | 4.44–7.50 pg/m³ | iarc.fr |

| 1,6-Dinitropyrene | Remote/Rural | 4.6–8.3 pg/mg | 0.12–0.30 pg/m³ | iarc.fr |

| 1,8-Dinitropyrene | Urban | - | 0.1–10 pg/m³ | nih.gov |

| 1,8-Dinitropyrene | Suburban | - | 0.01–0.1 pg/m³ | nih.gov |

| 1,6 & 1,8-Dinitropyrene | Ambient | 1–10 ng/g | - | nih.gov |

Photochemical Reactions in the Atmosphere

Once released into the atmosphere, dinitropyrenes adsorbed on particulate matter undergo photochemical reactions, which are a major degradation pathway. nih.gov These reactions are influenced by sunlight and can lead to the formation of various photoproducts.

The photodegradation of dinitropyrenes is a complex process. Studies have shown that the photodegradation of 1,6-dinitropyrene and 1,8-dinitropyrene in solution follows first-order kinetics. tandfonline.com The primary mechanism is believed to be a nitro-nitrite rearrangement, which can occur from an excited singlet or triplet state, leading to the formation of a pyrenoxy radical. nih.govtandfonline.comresearchgate.net

The rate of photodegradation is influenced by the specific isomer and the surrounding environment. For example, in acetonitrile (B52724) solution, 1,6-dinitropyrene is four times more photochemically reactive than 1,8-dinitropyrene. tandfonline.comresearchgate.net However, when adsorbed on silica (B1680970) gel surfaces, the reactivity is reversed, with 1,8-dinitropyrene being three times more reactive than the 1,6-isomer, highlighting the significant role of the environmental matrix. nih.govresearchgate.net The presence of oxygen does not appear to significantly affect the photodegradation rate of dinitropyrenes in solution, suggesting that the primary rearrangement is an intramolecular process. tandfonline.com However, oxygen can play a role in the formation of certain photoproducts. nih.govresearchgate.net

The excitation wavelength also plays a crucial role. For 1,6-dinitropyrene, excitation with higher energy radiation (340 nm) increases the population of the triplet state, while lower energy radiation (415–425 nm) favors the formation of radical intermediates. researchgate.net

The photochemical degradation of dinitropyrenes leads to the formation of various photoproducts, principally pyrenediones and hydroxynitropyrenes. nih.govtandfonline.comresearchgate.netrsc.org

For 1,6-dinitropyrene, irradiation on silica gel results in the formation of 1,6-pyrenedione (B155732) and 6-hydroxy-1-nitropyrene. nih.gov In acetonitrile solution, 1,6-pyrenedione and tentatively identified 6-hydroxy-1-nitropyrene are also observed. tandfonline.com The formation of these products is consistent with a nitro-nitrite rearrangement mechanism. tandfonline.com

The photoproducts of 1,8-dinitropyrene include pyrenediones and 8-hydroxy-1-nitropyrene when irradiated on silica gel in the presence of oxygen. nih.gov In solution, the principal photoproducts are pyrenediones and 8-hydroxy-1-nitropyrene. tandfonline.com The formation of pyrenediones from 1,8-dinitropyrene is dependent on the presence of oxygen. nih.govresearchgate.net

The photochemical formation of hydroxynitropyrenes from 1-nitropyrene has also been demonstrated, leading to various isomers such as 1-hydroxy-3-nitropyrene, 1-hydroxy-6-nitropyrene, and 1-hydroxy-8-nitropyrene, which have been detected on airborne particles. kyoto-u.ac.jpacs.org

| Parent Compound | Reaction Condition | Major Photoproducts | Reference |

|---|---|---|---|

| 1,6-Dinitropyrene | Irradiation on silica gel | 1,6-Pyrenedione, 6-Hydroxy-1-nitropyrene | nih.gov |

| 1,6-Dinitropyrene | Irradiation in acetonitrile | 1,6-Pyrenedione, 6-Hydroxy-1-nitropyrene (tentative) | tandfonline.com |

| 1,8-Dinitropyrene | Irradiation on silica gel (with O₂) | Pyrenediones, 8-Hydroxy-1-nitropyrene | nih.gov |

| 1,8-Dinitropyrene | Irradiation in acetonitrile | Pyrenediones, 8-Hydroxy-1-nitropyrene | tandfonline.com |

Environmental surfaces play a critical role in the photoreactivity of dinitropyrenes. As models for atmospheric particulate matter, silica and alumina (B75360) have been shown to significantly influence both the rate of degradation and the distribution of photoproducts. nih.gov

On acidic alumina, the phototransformation rates of 1,6- and 1,8-dinitropyrene are equal, which is different from their reactivity in solution or on silica. nih.gov Furthermore, irradiation on acidic alumina leads to a significant increase in the relative yield of hydroxynitropyrene products compared to silica. nih.gov

The physical properties of the surface, such as pore size, also have an effect. For 1,8-dinitropyrene adsorbed on silica, a change in the average pore diameter from 6.0 nm to 2.5 nm alters the product distribution. nih.govresearchgate.net Specifically, pyrenediones and 8-hydroxy-1-nitropyrene are not formed in the smaller 2.5 nm pore silica, demonstrating that the surface environment can dictate the reaction pathways. nih.govresearchgate.net This highlights the complexity of predicting the atmospheric fate of dinitropyrenes, as their transformation is highly dependent on the nature of the particulate matter to which they are adsorbed.

Occurrence in Soil and Water Environments

Surface soil and water systems act as significant repositories for chemicals released into the environment. xsrv.jp Contamination with mutagenic substances, including certain DNP isomers, has been reported since the 1970s, raising concerns about environmental quality and health. xsrv.jp

Dinitropyrene isomers have been identified as major mutagenic compounds in organic extracts from surface soils, particularly in urban and industrial areas. xsrv.jpresearchgate.net Studies in Japan have quantified several DNP isomers in surface soils from various metropolitan locations. nih.gov

In one comprehensive study, 110 soil samples from five different areas in Japan were analyzed. The results showed widespread contamination with mutagens. nih.gov Subsequent quantification in samples from three metropolitan areas revealed the presence of 1,3-DNP, 1,6-DNP, and 1,8-DNP in all tested soils. nih.gov The concentrations varied significantly by location, with the highest total amount of these three isomers exceeding 10 ng/g of soil at one site. nih.gov These DNPs were found to be significant contributors to the soil's mutagenicity. nih.gov

Another study developed a sensitive analytical method to quantify DNP isomers in environmental samples and detected 1,3-, 1,6-, and 1,8-DNP in all six analyzed soil samples. researchgate.net The table below summarizes findings from a study quantifying DNP isomers in Japanese surface soils. nih.gov

Table 1: Concentration of Dinitropyrene Isomers in Japanese Surface Soil Samples

| Isomer | Concentration Range (pg/g of soil) |

|---|---|

| 1,3-Dinitropyrene (B1214572) | 12 - 3,270 |

| 1,6-Dinitropyrene | 14 - 5,587 |

| 1,8-Dinitropyrene | 13 - 6,809 |

Data sourced from a 1996-1997 survey of 10 sampling sites in three metropolitan areas in Japan. nih.gov

The detection of dinitropyrenes in water is less common than in soil or air, primarily due to their low concentrations in aqueous environments. sci-hub.se However, studies have investigated their presence.

Research in Kanazawa, Japan, measured DNP isomers in rainwater, river water, and seawater. The levels for dinitropyrenes were found to be very low, at approximately 0.01 pmol/L in winter and 0.05 pmol/L in autumn. nih.gov Another study analyzing surface water from Lake Taihu, China, did not detect 1,3-, 1,6-, or 1,8-dinitropyrene. sci-hub.se While nitro-PAHs in general have been identified in various water samples, the specific contribution of DNP isomers often remains below detection limits. xsrv.jpsci-hub.se Instead, other mutagens like phenylbenzotriazole (PBTA)-type compounds have been identified in river water impacted by industrial effluents. xsrv.jpresearchgate.net

Environmental Degradation Pathways (Beyond Photochemical)

The environmental persistence of dinitropyrenes is influenced by various degradation processes. While photochemical degradation is a significant pathway, chemical and biological transformations also play a role in their environmental fate.

The primary non-photochemical transformation of dinitropyrenes involves the chemical reduction of their nitro groups. This process can occur in various environmental matrices and biological systems. The reduction proceeds sequentially, first forming a nitrosopyrene, then a hydroxylaminopyrene, and finally an aminopyrene derivative. nih.gov

Metabolic studies, which model environmental transformations, have shown that 1,8-dinitropyrene can be reduced to mono- and diamino-derivatives. nih.gov For instance, incubations with rabbit lung tissue preparations and human red blood cell lysates have demonstrated the transformation of 1,8-dinitropyrene to 1-amino-8-nitropyrene (B1221553) and subsequently to 1,8-diaminopyrene. nih.goviarc.fr These reductive pathways are considered critical transformation steps in both biological systems and the wider environment. nih.gov

Table 2: Major Chemical Transformation Products of 1,8-Dinitropyrene

| Parent Compound | Transformation Product(s) |

|---|---|

| 1,8-Dinitropyrene | 1-Nitro-8-nitrosopyrene (B22677) |

| 1-Amino-8-nitropyrene | |

| 1,8-Diaminopyrene |

Products identified from in vitro metabolic studies. nih.goviarc.fr

Microbial degradation is a fundamental process for the breakdown of organic pollutants in soil and water. nih.govmdpi.com However, higher molecular weight nitro-PAHs, including dinitropyrenes, tend to be resistant to microbial attack. nih.gov This resistance is partly due to their strong adsorption to soil organic matter and their low water solubility, which limits their bioavailability to microorganisms. nih.govomicsonline.org

Despite this general resistance, specific microorganisms have been shown to metabolize dinitropyrenes. Several strains of the bacterium Salmonella typhimurium can metabolize 1,8-dinitropyrene. iarc.fr The metabolic pathways involve reduction of the nitro groups, leading to the formation of compounds such as 1-amino-8-nitropyrene and 1,8-diaminopyrene. iarc.fr Further acetylation can also occur, producing N-acetylamino-8-nitropyrene and N,N'-diacetyl-1,8-diaminopyrene. iarc.fr

In a wastewater treatment plant simulation, 1,3-dinitropyrene and 1,6-dinitropyrene showed a biodegradation rate of 21.43%, indicating that under specific conditions, microbial consortia in environments like activated sludge can contribute to their degradation. biomedscijournal.com However, comprehensive data on the biodegradation of dinitropyrenes in natural soil and water environments remain limited. nih.gov

Advanced Analytical Methodologies for Dinitropyrenes

Chromatographic Separation Techniques

Chromatography is the cornerstone of dinitropyrene (B1228942) analysis, enabling the separation of these compounds from complex mixtures and from their other isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two principal techniques employed, often coupled with highly selective and sensitive detectors.

HPLC is a versatile and widely used technique for the analysis of dinitropyrenes. researchgate.netnih.gov It offers the advantage of operating at ambient temperatures, which is crucial for thermally labile nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). d-nb.info The separation is typically achieved on a reversed-phase C18 column. capes.gov.brnih.gov The choice of detector is critical for achieving the required sensitivity and selectivity.

High-performance liquid chromatography coupled with chemiluminescence detection is recognized as a highly sensitive method for the determination of dinitropyrenes. acs.orgnih.gov This technique allows for the detection of dinitropyrenes at femtomole levels. capes.gov.br The method often involves the reduction of the nitro groups of dinitropyrenes to amino groups, which can then react with a chemiluminescent reagent, such as bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide, to produce a light signal that is measured by the detector. capes.gov.br This detection method is exceptionally selective, which simplifies sample preparation requirements. psu.edu

Researchers have successfully applied this method to determine the concentrations of 1,3-, 1,6-, and 1,8-dinitropyrene (B49389) in urban air samples and vehicle exhaust particulates. acs.orgcapes.gov.brscispace.com For instance, a study on airborne particulates in Kanazawa, Japan, utilized HPLC with chemiluminescence detection to quantify these isomers. scispace.com Another study optimized an HPLC system with online reduction and chemiluminescence detection, achieving detection limits of 2–50 fmol for dinitropyrene isomers in extracts from airborne particulates. capes.gov.br

Table 1: HPLC with Chemiluminescence Detection Findings for Dinitropyrenes

| Analyte | Sample Matrix | Detection Limit | Key Findings | Citation |

|---|---|---|---|---|

| 1,3-, 1,6-, 1,8-Dinitropyrene | Urban Air | Not Specified | Successfully quantified in urban air samples. | acs.orgnih.gov |

| 1,3-, 1,6-, 1,8-Dinitropyrene | Airborne Particulates | 2–50 fmol | Optimized system with online zinc reduction column. | capes.gov.br |

| Dinitropyrene Isomers | Diesel Exhaust Particulates | Not Specified | Method used for analysis of vehicle emissions. | capes.gov.br |

| Dinitropyrene Isomers | Airborne Particulates | Not Specified | Detected in Vladivostok, Kanazawa, and Toyama. | scispace.com |

Fluorescence detection is another sensitive technique used in conjunction with HPLC for dinitropyrene analysis. nih.gov Since dinitropyrenes themselves are not fluorescent, a post-column, on-line reduction step is necessary to convert them into their highly fluorescent amino derivatives. researchgate.netnih.gov This reduction can be achieved using a catalyst column, such as one packed with platinum and rhodium-coated alumina (B75360) or a zinc column. nih.govnih.gov

This method has been effectively used to quantify dinitropyrene isomers in environmental samples like soil and airborne particulates. researchgate.netnih.govnycu.edu.tw A study developed an efficient clean-up procedure for soil samples followed by HPLC with on-line reduction and fluorescence detection, achieving detection limits in the range of 0.7 to 4 picograms for dinitropyrene isomers. nih.gov Another method utilizing on-line electrochemical reduction followed by fluorescence detection reported detection limits of approximately 1.0–2.2 pg for dinitropyrenes in airborne particulates. nycu.edu.tw

Table 2: HPLC with Fluorescence Detection (Post-Reduction) Findings for Dinitropyrenes

| Analyte | Sample Matrix | Reduction Method | Detection Limit | Citation |

|---|---|---|---|---|

| 1,3-, 1,6-, 1,8-Dinitropyrene | Soil | Platinum-Rhodium Catalyst | 0.7–4 pg | nih.gov |

| Dinitropyrene Isomers | Airborne Particulates | Electrochemical Reduction | 1.0–2.2 pg | nycu.edu.tw |

| Dinitropyrene Isomers | Airborne Particulates | Online Reduction | Not Specified | researchgate.net |

Electrochemical detection offers a relatively simple and convenient alternative for the determination of nitrated polycyclic aromatic hydrocarbons (NPAHs), including dinitropyrenes, via HPLC. capes.gov.brnih.gov This method measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. A reversed-phase C18 column is typically used for the separation of the NPAHs. capes.gov.brnih.gov

A study employing HPLC with electrochemical detection for the analysis of 1,3-, 1,6-, and 1,8-dinitropyrene in airborne particulates reported a detection limit of approximately 20 picograms for each analyte. capes.gov.brnih.gov The method demonstrated good linearity with correlation coefficients greater than 0.999. capes.gov.brnih.gov While perhaps not as sensitive as chemiluminescence or fluorescence detection, electrochemical detection provides a robust and accessible option for NPAH analysis. scidoc.org

Table 3: HPLC with Electrochemical Detection Findings for Dinitropyrenes

| Analyte | Sample Matrix | Column Type | Detection Limit | Citation |

|---|---|---|---|---|

| 1,3-, 1,6-, 1,8-Dinitropyrene | Airborne Particulates | Reversed-phase C18 | ~20 pg | capes.gov.brnih.gov |

Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for the analysis of dinitropyrenes and other nitro-PAHs. nih.govnih.govresearchgate.net It offers high resolution and the ability to obtain mass spectra, which serve as a "fingerprint" for compound identification. researchgate.net However, some nitro-PAHs can be thermally unstable, which may require special injection techniques. d-nb.inforesearchgate.net

Electron ionization (EI) is a common ionization technique used in GC-MS for the analysis of a wide range of compounds. tofwerk.com In standard EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing fragmentation. tofwerk.com While this fragmentation pattern is useful for structural elucidation and library matching, it can sometimes lead to a weak or absent molecular ion, which is crucial for confirming the molecular weight. tofwerk.comspectroscopyonline.com

To enhance sensitivity and overcome some of the limitations of standard EI, methods such as GC coupled with high-resolution mass spectrometry (GC-HRMS) have been developed. nih.gov One such method involved the reduction of dinitropyrenes to their corresponding diaminopyrenes, followed by derivatization before GC-HRMS analysis. nih.gov This approach yielded detection limits for 1,3-, 1,6-, and 1,8-dinitropyrenes in the range of 0.90–1.1 pg, which was noted to be up to 10 times more sensitive than HPLC with fluorescence detection. nih.gov Another advancement is Cold Electron Ionization (Cold EI), where molecules are cooled in a supersonic molecular beam before ionization, which enhances the molecular ion abundance and improves identification. spectroscopyonline.com

Table 4: GC-MS with Electron Ionization Detection Findings for Dinitropyrenes

| Analyte | Method | Key Features | Detection Limit | Citation |

|---|---|---|---|---|

| 1,3-, 1,6-, 1,8-Dinitropyrene | GC-HRMS | Reduction to diaminopyrenes and derivatization | 0.90–1.1 pg | nih.gov |

| Dinitropyrenes | GC-MS (EI) | Standard method, provides "fingerprint" mass spectra | Not Specified | researchgate.net |

| Thermally Labile Compounds | GC-MS with Cold EI | Enhanced molecular ion, reduced fragmentation | Not Specified | spectroscopyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Triple Quadrupole Mass Spectrometry (MRM Mode)

Triple quadrupole mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is a powerful technique for the quantitative analysis of dinitropyrenes. sciex.comchromatographytoday.com This method offers enhanced sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. sciex.com In this setup, the first quadrupole (Q1) selects the precursor ion (the molecular ion of the dinitropyrene isomer), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor a specific fragment ion, creating a highly selective detection method that minimizes background interference. sciex.com

An analytical method using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) in MRM mode has been developed for the quantification of various nitro-PAHs, including 1,7-dinitropyrene. uniba.itnih.gov This approach has demonstrated high repeatability, with relative standard deviations (RSD) generally below 10% for many target compounds. uniba.itnih.gov However, for dinitropyrenes like the 1,3- and 1,8-isomers, the RSD was slightly higher, at less than 15%. uniba.itnih.gov The limit of detection (LOD) for dinitropyrenes using this method was reported to be 1.8 ng/mL. nih.gov

| Parameter | Value | Reference |

| Repeatability (RSD%) for dinitropyrenes | < 15% | nih.gov |

| Limit of Detection (LOD) | 1.8 ng/mL | nih.gov |

Two-Dimensional HPLC Analysis

Two-dimensional high-performance liquid chromatography (2D-HPLC) provides enhanced separation capabilities, which is crucial for resolving complex mixtures containing various isomers of dinitropyrenes. americanpharmaceuticalreview.comfraunhofer.de This technique subjects the sample to two independent separation mechanisms, significantly increasing the peak capacity. americanpharmaceuticalreview.com

A 2D-HPLC method has been developed for the analysis of dinitropyrene isomers in environmental samples. researchgate.net This method involves an initial purification step, followed by online reduction of the nitroarenes to their corresponding fluorescent aminoarenes. researchgate.net These derivatives are then sensitively quantified by fluorescence detection. researchgate.net Another 2D-HPLC system utilized an on-line clean-up and reduction process in the first dimension, followed by separation and fluorescence detection in the second dimension after column-switching. researchgate.net This method achieved detection limits for dinitropyrenes in the range of 0.1–2.2 pg per injection. nycu.edu.tw For the analysis of 1-nitropyrene (B107360), a related compound, a 2D-HPLC method with online reduction and tandem mass spectrometry detection has been reported, achieving a limit of detection of 152 fg on-column. researchgate.net

Supercritical Fluid Chromatography (SFC) with Fluorescence Detection

Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.be SFC offers advantages such as high separation efficiency and shorter analysis times compared to traditional HPLC. chromatographyonline.com When coupled with fluorescence detection, SFC becomes a highly sensitive and selective method for analyzing fluorescent compounds or those that can be derivatized to be fluorescent. jasco-global.comjascoinc.com

While direct applications of SFC with fluorescence detection for this compound are not extensively detailed in the provided results, the methodology has been established for related compounds. For instance, extracts from diesel and gasoline engine particulates containing dinitropyrenes have been analyzed using packed column SFC with fluorescence detection. researchgate.net The development of high-pressure flow cells has overcome previous limitations, making fluorescence detection more accessible for SFC applications. jasco-global.comjascoinc.comresearchgate.net This technique offers the potential for highly sensitive detection, with limits reaching the femtogram to picogram range for fluorescent substances. jascoinc.com

Mass Spectrometry Approaches

Mass spectrometry (MS) is a cornerstone in the analysis of dinitropyrenes, providing crucial information on molecular weight and structure. Various ionization techniques and mass analyzers are employed to enhance the sensitivity and specificity of detection.

Atmospheric-Pressure Photoionization Mass Spectrometry

Atmospheric-pressure photoionization (APPI) is a soft ionization technique particularly suited for the analysis of non-polar to medium-polarity compounds like dinitropyrenes. wikipedia.orgresearchgate.net APPI uses a lamp to emit high-energy photons that ionize the analyte molecules. wikipedia.org

A study comparing different ionization sources found that normal phase HPLC coupled to APPI-MS/MS provided the highest precision and sensitivity for dinitropyrene analysis, with a limit of detection of 0.5 pg on-column. acs.org Dinitropyrene was not effectively ionized by electrospray ionization (ESI). acs.org With APPI, the precursor ion observed for dinitropyrene was the molecular radical anion ([M·]⁻). acs.org The high sensitivity and specificity of liquid chromatography with an APPI source have been noted for dinitropyrene analysis. nih.gov

| Parameter | Value | Reference |

| Ionization Technique | Atmospheric-Pressure Photoionization (APPI) | acs.org |

| Precursor Ion | [M·]⁻ | acs.org |

| Limit of Detection (on-column) | 0.5 pg | acs.org |

Femtosecond Ionization Mass Spectrometry

Femtosecond ionization mass spectrometry utilizes ultrashort laser pulses for ionization, which can minimize fragmentation and enhance the formation of the molecular ion, providing clear molecular weight information. researchgate.netnih.gov This technique is particularly advantageous for the analysis of labile molecules. researchgate.net

In the analysis of nitro-PAHs, femtosecond laser ionization has been shown to produce a molecular ion, which is often difficult to achieve with conventional electron ionization techniques. researchgate.netnih.gov A two-color two-photon ionization technique, using a combination of 343-nm and 257-nm pulses, has been found to be particularly effective for sensitive detection. researchgate.netnih.gov While specific studies on this compound are not detailed, the analysis of 1-nitropyrene using femtosecond ionization at 395 nm has successfully detected an intact parent ion. researchgate.netcambridge.org The femtosecond mass spectrum of 1-nitropyrene has been recorded, demonstrating the applicability of this technique to nitropyrene analysis. strath.ac.uk

High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry

The coupling of high-performance liquid chromatography with Orbitrap mass spectrometry (HPLC-Orbitrap MS) offers high-resolution and accurate-mass (HRAM) capabilities, which are invaluable for the confident identification and quantification of compounds in complex mixtures. thermofisher.com The Orbitrap mass analyzer can achieve very high resolution, allowing for the differentiation of molecules with very similar masses. thermofisher.comscielo.br

For the first time, HPLC combined with Orbitrap MS has been used for the non-targeted identification of nitro-aromatic compounds. figshare.com This powerful combination allows for the separation of isomers by HPLC and their subsequent identification based on high-resolution mass data. arxiv.org A methodology using ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole Orbitrap high-resolution mass spectrometry has been developed for the analysis of various contaminants, showcasing the power of this technique for multi-residue analysis. nih.gov The high mass accuracy of the Orbitrap, typically below 5 ppm, provides a high degree of confidence in compound identification. scielo.br

Sample Preparation and Extraction Techniques

Effective sample preparation is a prerequisite for reliable analysis of this compound. The goal is to efficiently extract the target analyte from the sample matrix while removing interfering substances that could compromise the analytical results.

Ultrasonic extraction, also known as sonication, is a widely used technique for extracting dinitropyrenes from solid environmental samples like airborne particulates, soil, and sludge. jst.go.jpnycu.edu.twhielscher.com This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. hielscher.com The collapse of these bubbles generates localized high pressure and temperature, facilitating the disruption of the sample matrix and enhancing the penetration of the solvent, thereby improving extraction efficiency. hielscher.com

The primary advantages of ultrasonic extraction are its speed and reduced solvent consumption compared to traditional methods like Soxhlet extraction. nycu.edu.twhielscher.com The U.S. Environmental Protection Agency (EPA) Method 3550C provides a standardized protocol for the ultrasonic extraction of semivolatile organic compounds from solid matrices. hielscher.comhielscher.com Studies have demonstrated high recovery rates for dinitropyrenes using this method. For instance, ultrasonic extraction with cyclohexane (B81311) has shown recovery yields ranging from 83% to 94% for various dinitropyrene isomers. nycu.edu.tw

Microwave-assisted extraction (MAE) is another modern and efficient technique for extracting organic compounds from solid samples. anton-paar.com MAE utilizes microwave energy to rapidly heat the solvent and sample, which accelerates the extraction process. anton-paar.com This method significantly reduces extraction times, often to just 15-30 minutes, and minimizes the amount of solvent required. anton-paar.com

MAE is applicable to a variety of environmental matrices, including soils, sediments, and sludges. anton-paar.comnih.govucdavis.edu The U.S. EPA has established Method 3546 for the MAE of organic compounds from such samples. anton-paar.combrjac.com.br Following a procedure based on this method, polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes dinitropyrenes, can be extracted from soil and sediment samples in about 30 minutes using a hexane/acetone mixture. anton-paar.com This represents a substantial improvement over the 6 hours required for the standard Soxhlet procedure. anton-paar.com The efficiency and speed of MAE make it a valuable alternative for the routine analysis of environmental pollutants. redalyc.org

Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds from the sample extract. jst.go.jpnycu.edu.tw This is particularly important for complex environmental samples that contain a wide variety of organic and inorganic substances. researchgate.net Solid-phase extraction (SPE) is a commonly employed and effective clean-up technique. organomation.comwikipedia.orgmdpi.com

In SPE, the sample extract is passed through a cartridge containing a solid adsorbent (the stationary phase). wikipedia.org By selecting an appropriate adsorbent and solvent system, the target analytes can be selectively retained on the cartridge while impurities are washed away, or vice-versa. organomation.comwikipedia.org For the analysis of nitrated PAHs, silica (B1680970) gel cartridges are frequently used for clean-up. jst.go.jp The process involves passing the extract through the cartridge, which retains certain interfering compounds, allowing for a cleaner extract containing the dinitropyrenes to be collected. jst.go.jpnycu.edu.tw Other clean-up strategies may involve liquid-liquid partitioning, for instance, washing the extract with solutions of sodium hydroxide (B78521) and sulfuric acid. researchgate.net

Measuring dinitropyrenes in the vapor phase in the atmosphere presents a significant challenge due to their very low concentrations. iarc.frnih.gov To address this, specialized collection methods have been developed. One such method involves using a high-volume sampler to draw a large volume of air through a quartz fiber filter, which captures particulate matter. iarc.fr Downstream of the filter, a vapor collector is placed to trap the gas-phase compounds. iarc.frnih.gov

A specially designed cylindrical vapor collector may contain layers of adsorbent resin, such as XAD-4, followed by polyurethane foam. iarc.frnih.gov This setup effectively captures the low volatility dinitropyrene vapors that pass through the initial particle filter. iarc.friarc.fr After sampling, the trapped compounds are extracted from the adsorbent material and analyzed, typically by gas chromatography-mass spectrometry (GC-MS). iarc.fr The development of such high-volume vapor collectors has been crucial for studying the partitioning of dinitropyrenes between the particulate and vapor phases in the atmosphere. nih.gov

Quantification and Detection Limits

The quantification of this compound is typically performed using instrumental methods like LC-MS/MS or GC-MS, with the aid of internal standards to ensure accuracy and precision. acs.orgnih.gov The detection limit, which is the lowest concentration of an analyte that can be reliably detected, is a critical performance characteristic of any analytical method.

For dinitropyrenes, including the 1,7-isomer, modern analytical techniques have achieved remarkably low detection limits. Using LC-MS/MS, detection limits in the picogram (pg) range have been reported. For example, one method reported a detection limit of 2 pg for several dinitropyrene isomers. jst.go.jp Another study, which optimized an HPLC-MS/MS method, achieved a detection limit of 0.5 pg on-column for dinitropyrene. acs.org In spiked rat plasma, the limit of detection was found to be 10 pg/100 µL. acs.org

An older method using HPLC with on-line electrochemical reduction and fluorescence detection reported detection limits in the range of 1.0–2.2 pg for dinitropyrenes. nycu.edu.tw These low detection limits are essential for accurately measuring the trace levels of this compound found in many environmental samples. nih.gov

Below is an interactive data table summarizing the detection limits for dinitropyrenes using various analytical methods.

| Analytical Method | Matrix | Detection Limit (pg) | Reference |

| LC-MS/MS | Airborne Particulates | 2 | jst.go.jp |

| HPLC-MS/MS | On-column | 0.5 | acs.org |

| HPLC-MS/MS | Spiked Rat Plasma | 10 (per 100 µL) | acs.org |

| HPLC with Electrochemical Reduction and Fluorescence Detection | - | 1.0 - 2.2 | nycu.edu.tw |

| GC-MS with Negative Chemical Ionization | - | 0.53 - 2.85 | nih.gov |

Biotransformation and Metabolic Pathways of Dinitropyrenes

Enzymatic Reduction Pathways (Nitroreduction)

The primary pathway for the metabolic activation of dinitropyrenes is the enzymatic reduction of one of the nitro groups. nih.gov This process, known as nitroreduction, is a multi-step reaction catalyzed by a variety of cytosolic and microsomal enzymes, converting the relatively inert parent compound into highly reactive electrophilic intermediates capable of forming DNA adducts.

Role of Cytochrome P450 Enzyme System

The cytochrome P450 (CYP) system, a major family of enzymes involved in xenobiotic metabolism, plays a role in the biotransformation of dinitropyrenes. nih.gov While typically associated with oxidative metabolism, the CYP system, particularly the NADPH-cytochrome P450 reductase component, facilitates the reductive activation of nitroaromatic compounds. aacrjournals.orguniprot.org Studies have shown that dinitropyrenes, including the 1,3-, 1,6-, and 1,8-isomers, can induce the expression of CYP1A1, CYP1A2, and CYP1B1 messenger RNA (mRNA) in various human cell lines. nih.gov Specifically, treatment of fish hepatoma cells with 1,6-dinitropyrene (B1200346) resulted in the induction of CYP1A. nih.govnih.gov The reductive metabolism of 1,8-dinitropyrene (B49389) by NADPH:P450 reductase has been demonstrated in human liver microsomes, highlighting the role of this enzyme system in the initial activation steps of dinitropyrenes. aacrjournals.org

Involvement of Aldo-Keto Reductases (AKRs)

Human aldo-keto reductases (AKRs) are a family of cytosolic NAD(P)H-dependent oxidoreductases that have been identified as key enzymes in the nitroreduction of dinitropyrenes. nih.govacs.org Several isoforms, particularly AKR1C1, AKR1C2, and AKR1C3, which are expressed in human lung cells, can catalyze the reduction of dinitropyrenes to their corresponding aminonitropyrene derivatives. acs.orgx-mol.com

A detailed study investigating the metabolism of 1,8-dinitropyrene (1,8-DNP) found that AKR1C1, AKR1C2, and AKR1C3 were all capable of catalyzing its nitroreduction. nih.govacs.orgnih.gov Kinetic analysis revealed that AKR1C3 possessed the highest catalytic efficiency for the formation of 1-amino-8-nitropyrene (B1221553) (1,8-ANP), the six-electron reduction product. nih.govacs.orgnih.gov This research underscores the significant contribution of AKRs to the metabolic activation of dinitropyrenes in human tissues. researchgate.netacs.org

| Enzyme | Substrate | Product | Finding |

| AKR1C1 | 1,8-Dinitropyrene | 1-Amino-8-nitropyrene | Catalyzes the nitroreduction of 1,8-DNP. acs.org |

| AKR1C2 | 1,8-Dinitropyrene | 1-Amino-8-nitropyrene | Catalyzes the nitroreduction of 1,8-DNP. acs.org |

| AKR1C3 | 1,8-Dinitropyrene | 1-Amino-8-nitropyrene | Exhibits the highest catalytic efficiency for 1,8-DNP reduction among the AKR1C isoforms. acs.orgnih.gov |

Contribution of Other Reductases (e.g., Xanthine (B1682287) Oxidase, DT-Diaphorase, Aldehyde Oxidase)

Besides the CYP system and AKRs, other reductases contribute to the metabolic activation of dinitropyrenes. These enzymes are found in the cytosol of various mammalian tissues and can catalyze one- or two-electron reductions of the nitro group.

Xanthine Oxidase (XO): This enzyme has been shown to catalyze the nitroreduction of various nitroaromatic compounds, including nitropyrenes. nih.govacs.org It can reduce dinitropyrenes to their N-hydroxy arylamine intermediates, which are critical for DNA binding. acs.org

DT-Diaphorase (NAD(P)H:quinone oxidoreductase 1 or NQO1): DT-diaphorase is another key cytosolic enzyme implicated in the reduction of nitro compounds. oup.com Its role is complex; while it can activate some compounds, it is often considered a detoxification enzyme. However, its involvement in the reduction of nitroaromatics suggests a potential contribution to dinitropyrene (B1228942) metabolism. psu.edu

Aldehyde Oxidase (AO): Aldehyde oxidase, along with xanthine oxidase, is a molybdenum-containing enzyme that can reduce a wide range of nitrogen-containing compounds. researchgate.net It is considered a potential contributor to the nitroreduction of dinitropyrenes. researchgate.net

Aerobic vs. Anaerobic Reduction

The presence or absence of oxygen significantly influences the metabolic fate of dinitropyrenes. nih.gov Nitroreduction is generally more efficient and extensive under anaerobic (oxygen-deficient) conditions. nih.govuq.edu.au Studies using rabbit lung supernatant demonstrated that the biotransformation of 1,8-dinitropyrene into stable metabolites was significantly greater in the absence of oxygen. nih.govuq.edu.au Under anaerobic conditions, the metabolic pathway tends to proceed to the fully reduced amino derivatives, such as the formation of 1-amino-6-nitropyrene from 1,6-dinitropyrene. nih.gov

In contrast, under aerobic conditions, the initial one-electron reduction of the nitro group can lead to the formation of a nitro anion radical. This radical can react with molecular oxygen in a process called "futile cycling," regenerating the parent nitro compound and producing reactive oxygen species (ROS). nih.gov This can lead to a different profile of metabolites. For example, in cytosolic incubations, oxygen was found to decrease the formation of aminopyrenes while increasing the formation of nitrosopyrenes. nih.gov However, some studies have shown that covalent binding to macromolecules can be higher under aerobic conditions, suggesting that oxidative pathways or ROS-mediated damage may also play a critical role. nih.govuq.edu.au

Formation of Nitro-Nitrosopyrene and Amino-Nitropyrene Intermediates

The enzymatic nitroreduction of a dinitropyrene molecule is a sequential process involving several key intermediates. nih.gov The activation is initiated by the reduction of one nitro group to a nitroso group, forming a nitro-nitrosopyrene intermediate. iarc.frnih.gov This step is considered a limiting factor in the activation of dinitropyrenes in some cellular systems. nih.gov

This nitroso derivative is then rapidly reduced further to a N-hydroxy-aminonitropyrene . nih.govacs.org This N-hydroxyarylamine is a highly reactive electrophile that is central to the genotoxicity of dinitropyrenes. It can bind directly to DNA or undergo further enzymatic esterification (e.g., O-acetylation) to form an even more reactive species that readily forms DNA adducts. nih.gov The final step in this reductive sequence is the conversion of the hydroxylamine (B1172632) to the more stable amino-nitropyrene . acs.orgiarc.fr The detection of amino-nitropyrene metabolites in vitro and in vivo serves as evidence for the transient formation of the critical nitroso and N-hydroxyamino intermediates. researchgate.net For instance, the metabolism of 1,8-dinitropyrene proceeds through 1-nitro-8-nitrosopyrene (B22677) to generate 1-amino-8-nitropyrene. iarc.fr

Oxidative Metabolic Pathways

In addition to nitroreduction, dinitropyrenes can undergo oxidative metabolism, which involves the enzymatic addition of oxygen to the polycyclic aromatic hydrocarbon core (ring oxidation). nih.govresearchgate.net This pathway is primarily catalyzed by the cytochrome P450 enzyme system and can lead to the formation of phenols, dihydrodiols, and quinones. researchgate.net

Based on a comprehensive review of available scientific literature, there is insufficient specific data concerning the chemical compound 1,7-dinitropyrene to generate a thorough and scientifically accurate article that adheres to the provided outline.

The majority of research on the biotransformation, metabolic pathways, and tissue-specific metabolism of dinitropyrenes focuses almost exclusively on the isomers 1,3-dinitropyrene (B1214572), 1,6-dinitropyrene, and 1,8-dinitropyrene . These compounds are well-documented environmental mutagens found in sources like diesel exhaust, and their metabolic activation has been the subject of extensive study.

Specifically:

Acetylation and Deacetylation: Research on the role of N-acetyltransferase (NAT) activities and acetyl coenzyme A-dependent processes in the metabolic activation of dinitropyrenes has been conducted on the 1,3-, 1,6-, and particularly the 1,8- isomers. aacrjournals.orgnih.govnih.govoup.comnih.gov These studies are critical for understanding how dinitropyrenes are converted into DNA-binding metabolites. However, this body of research does not provide specific data for the 1,7- isomer.

Species-Specific and Tissue-Specific Metabolism: Detailed findings on hepatic (liver), pulmonary (lung), and gastrointestinal metabolism are available for the more common dinitropyrene isomers. nih.govcuni.cznih.govuq.edu.auaacrjournals.orgjst.go.jpresearchgate.netnih.gov These studies highlight how different species and tissues process these compounds, which is crucial for risk assessment. Again, this information is lacking for this compound.

While the synthesis of some 1,7-substituted pyrene (B120774) derivatives has been mentioned in chemical literature, these are often described as rare, and there is no corresponding body of work on their metabolism or biological effects that would be needed to address the requested topics. rsc.org

Due to the strict requirement to focus solely on this compound and the lack of available research data for this specific compound within the scope of the requested outline, it is not possible to generate the article as instructed while maintaining scientific accuracy and avoiding speculation. The provided outline aligns well with the known metabolic pathways of 1,8-dinitropyrene, suggesting a possible misidentification of the target compound.

Species-Specific and Tissue-Specific Metabolic Differences

Aquatic Organism Biotransformation

The biotransformation of dinitropyrenes in aquatic environments is an area of concern due to their presence as environmental pollutants. While direct metabolic studies on this compound in aquatic organisms are not widely documented, the behavior of related isomers provides significant insight.

Dinitropyrenes are expected to adsorb to suspended solids and sediment in water. nih.gov Based on an estimated bioconcentration factor (BCF) of 480, dinitropyrenes have a high potential for bioaccumulation in aquatic organisms, provided the compound is not metabolized by the organism. nih.gov

Studies on fish cells have begun to illuminate the metabolic capabilities of aquatic species towards these compounds. For instance, treatment of fish hepatoma PLHC-1 cells with 1,6-dinitropyrene was found to induce cytochrome P450 1A (CYP1A). nih.gov This induction suggests that aquatic organisms possess the enzymatic machinery to recognize and respond to dinitropyrene exposure, initiating Phase I metabolic processes. The effects of nitro-PAHs, including dinitropyrenes, on aquatic organisms have not been extensively studied, but they are recognized as major mutagenic contaminants in urban areas. ifremer.fr The biotransformation and detoxification systems for the parent compound, 1-nitropyrene (B107360), have been characterized in the freshwater mussel Dreissena polymorpha, indicating that these organisms can metabolize nitro-PAHs, leading to the formation of DNA adducts. ifremer.fr

Overall Metabolic Pathways and Intermediates

The metabolic activation of dinitropyrenes is a critical step in their genotoxicity and is primarily driven by nitroreduction. nih.gov This process involves the enzymatic reduction of one of the nitro groups, leading to the formation of several reactive intermediates. nih.goviarc.fr This pathway is significantly more pronounced for 1,6- and 1,8-dinitropyrene compared to 1,3-dinitropyrene and 1-nitropyrene, which correlates with their higher mutagenicity. nih.govnih.gov

The metabolic activation occurs via the reduction of a nitro group to form a nitroso intermediate, which is then further converted to a hydroxylamino derivative. nih.gov These reactions are catalyzed by a variety of enzymes known as nitroreductases.

Phase I Metabolism: Nitroreduction

The primary pathway for the metabolic activation of dinitropyrenes is the six-electron reduction of a nitro group to an amino group. nih.gov This sequential reduction proceeds through highly reactive intermediates. nih.govresearchgate.net

Formation of Nitroso Intermediates: The first step is the reduction of a nitro group to a nitroso group. For example, 1,8-dinitropyrene is reduced to 1-nitro-8-nitrosopyrene. iarc.froup.com This step is considered limiting in the metabolic activation sequence in mammalian cells. oup.com

Formation of N-hydroxy Arylamine Intermediates: The nitroso intermediate is further reduced to an N-hydroxy arylamine derivative (e.g., N-hydroxy-1-amino-8-nitropyrene). nih.govnih.gov This intermediate is a key electrophilic metabolite that can react with cellular macromolecules.

A range of enzymes can catalyze these reductive steps, including:

Cytosolic Nitroreductases : Mammalian nitroreductases like xanthine oxidase can catalyze the conversion of dinitropyrenes. nih.govnih.gov

Cytochrome P450 Reductase : Human NADPH:P450 reductase, found in liver microsomes, has been shown to be involved in the reductive metabolism of 1,8-dinitropyrene. aacrjournals.org

Aldo-Keto Reductases (AKRs) : Human AKRs, specifically AKR1C1, AKR1C2, and AKR1C3, are capable of catalyzing the nitroreduction of 1,8-dinitropyrene to 1-amino-8-nitropyrene. researchgate.netacs.org AKR1C3 shows the highest catalytic efficiency for this conversion. acs.orgnih.gov

Phase II Metabolism: Conjugation

Following the formation of the N-hydroxy arylamine intermediate, Phase II enzymes can further metabolize the compound, often leading to the formation of highly reactive species. nih.govusmlestrike.comlongdom.org

O-Acetylation : In bacteria and certain mammalian tissues, the N-hydroxy arylamine can be O-acetylated by acetyl coenzyme A-dependent acetylases. nih.govuq.edu.au This creates an N-acetoxy arylamine, which is a highly reactive ester. iarc.fr The decomposition of this ester forms a nitrenium ion that can readily bind to DNA, forming adducts such as N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. iarc.frnih.gov This O-acetylation step is considered a critical activation pathway, particularly in Salmonella typhimurium. nih.gov

Data Tables

Table 1: Key Metabolic Intermediates of 1,8-Dinitropyrene

| Parent Compound | Intermediate 1 | Intermediate 2 | Final Product (example) |

| 1,8-Dinitropyrene | 1-Nitro-8-nitrosopyrene | N-hydroxy-1-amino-8-nitropyrene | 1-Amino-8-nitropyrene |

Table 2: Enzymes Involved in Dinitropyrene Metabolism

| Metabolic Step | Enzyme Family | Specific Enzymes | Organism/Tissue |

| Nitroreduction | Cytosolic Reductases | Xanthine Oxidase | Mammalian Liver |

| Microsomal Reductases | NADPH:Cytochrome P450 Reductase | Human Liver | |

| Aldo-Keto Reductases | AKR1C1, AKR1C2, AKR1C3 | Human Lung | |

| Acetylation | Acetyltransferases | N-acetyltransferases | Bacteria, Mammalian Cells |

Molecular Mechanisms of Dinitropyrene Action

DNA Adduct Formation by Dinitropyrene (B1228942) Metabolites

The hallmark of the molecular mechanism of action for carcinogenic dinitropyrenes is the formation of covalent DNA adducts. inchem.orginchem.org This process begins with the metabolic activation of the dinitropyrene molecule. In vivo and in vitro studies on isomers like 1,6-DNP and 1,8-DNP have shown that metabolism via nitroreduction leads to the formation of derivatives that can bind to DNA. inchem.orgiarc.fr This covalent binding alters the structure of DNA, which can lead to errors during DNA replication and transcription, ultimately resulting in mutations.

The principal DNA adducts formed by dinitropyrenes have been successfully identified for several isomers. Following metabolic activation, the reactive intermediate primarily targets the C8 position of guanine (B1146940) bases in the DNA.

For 1,6-dinitropyrene (B1200346) , the major adduct identified is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene .

For 1,8-dinitropyrene (B49389) , the corresponding major adduct is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene . iarc.frnih.gov

Based on this consistent pattern of bioactivation and DNA binding among its isomers, it is highly probable that the major DNA adduct for 1,7-dinitropyrene is N-(deoxyguanosin-8-yl)-1-amino-7-nitropyrene . This adduct results from the reduction of the nitro group at the C1 position, followed by covalent binding to the guanine base.

Table 1: Identified and Postulated Dinitropyrene-DNA Adducts

| Dinitropyrene Isomer | Major Identified DNA Adduct | Status |

|---|---|---|

| 1,6-Dinitropyrene | N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene | Identified |

| 1,8-Dinitropyrene | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | Identified iarc.frnih.gov |

The formation of the ultimate DNA-reactive species from dinitropyrenes is a multi-step process involving key reactive intermediates. The metabolic activation cascade is initiated by cytosolic nitroreductases, such as aldo-keto reductases (AKRs), which reduce one nitro group. researchgate.net

Nitroreduction: The initial step is the reduction of a nitro group to a nitroso group, followed by further reduction to an N-hydroxy arylamine intermediate (e.g., N-hydroxy-1-amino-7-nitropyrene). researchgate.net

Esterification (O-acetylation): This N-hydroxylamine can be further activated, particularly in organisms with sufficient acetyltransferase activity. Enzymes like O-acetyltransferases can catalyze the acetylation of the hydroxyl group, forming an N-acetoxy arylamine. This ester is highly unstable. nih.gov

Nitrenium Ion Formation: The unstable N-acetoxy arylamine readily undergoes heterolytic cleavage of the N-O bond, losing an acetate (B1210297) ion to form a highly electrophilic and reactive nitrenium ion. This nitrenium ion is the ultimate carcinogen that attacks the nucleophilic centers in the DNA, primarily the C8 position of guanine, to form the stable DNA adduct.

A clear correlation exists between the levels of DNA adducts and the induction of various cellular responses. Studies on dinitropyrene isomers demonstrate that higher concentrations of the compound lead to increased levels of DNA adducts, which in turn correspond to a greater frequency of genotoxic events.

Mutagenesis: In Salmonella typhimurium, the concentration of the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct was directly correlated with the induction of frameshift mutations. iarc.fr

Chromosomal Damage: Exposure of cultured hamster cells to 1,6-DNP resulted in a dose-dependent increase in chromosomal aberrations and disturbances in the mitotic spindle. capes.gov.br

DNA Damage Response: In human and mouse cell lines, 1,8-DNP induced a DNA damage response, including the phosphorylation of histone H2AX and the tumor suppressor protein p53, at lower concentrations than the 1,3-isomer, which correlates with its higher carcinogenic potency and ability to form DNA adducts. core.ac.uk

These findings suggest that the level of DNA adducts formed by 1,7-DNP would likely be a key determinant of its potential to induce mutations, chromosomal instability, and other cellular damage that can initiate carcinogenesis.

The cell possesses sophisticated DNA repair systems to counteract the damage caused by chemical adducts. The bulky, helix-distorting lesions formed by dinitropyrene metabolites are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway. The persistence of these adducts, and thus the likelihood of mutation, depends on the efficiency of this repair process. The induction of unscheduled DNA synthesis (UDS) in cells exposed to dinitropyrenes is evidence of active DNA repair. iarc.fr If the rate of adduct formation overwhelms the cellular repair capacity or if the repair mechanisms are deficient, the probability of mutations leading to cancer increases significantly.

Interactions with Other Biomolecules

While DNA is the most critical target for initiating carcinogenesis, the reactive metabolites of dinitropyrenes can also interact with other cellular macromolecules, including proteins. nih.gov These interactions can disrupt normal cellular functions and contribute to toxicity.

The interaction of 1,7-DNP and its metabolites with proteins is fundamental to its mechanism of action, beginning with its own metabolism.

Metabolizing Enzymes: 1,7-DNP must interact with Phase I metabolizing enzymes, such as cytochrome P450s and various nitroreductases (e.g., AKRs), to be activated. researchgate.net It subsequently interacts with Phase II enzymes like O-acetyltransferases, which are critical for the formation of the highly reactive nitrenium ion. nih.gov The specific isoforms of these enzymes that are present in a given tissue can significantly influence the rate of activation and, therefore, tissue susceptibility.

Covalent Protein Binding: The electrophilic nitrenium ion intermediate is not only reactive towards DNA but can also form covalent adducts with proteins. Binding to critical proteins can alter their function, leading to cytotoxicity or the disruption of cellular signaling pathways. nih.gov

Influence on Cellular Pathways: Dinitropyrenes have been shown to trigger multiple cellular signaling pathways. Exposure to 1,3-DNP and 1,8-DNP can activate pathways related to the DNA damage response (DDR), leading to the activation of key proteins like p53. core.ac.uk Activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death). The differential ability of dinitropyrene isomers to induce apoptosis versus causing persistent DNA damage may be linked to their relative carcinogenic potencies. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,6-Dinitropyrene |

| 1,8-Dinitropyrene |

| 1,3-Dinitropyrene (B1214572) |

| N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene |

| N-(deoxyguanosin-8-yl)-1-amino-7-nitropyrene |

| N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene |

| N-hydroxy-1-amino-7-nitropyrene |

| N-acetoxy arylamine |

| Histone H2AX |

Intercalation into DNA Structures

Intercalation is a process where molecules insert themselves between the planar base pairs of the DNA double helix. smolecule.com This action requires the inserting molecule, or ligand, to be planar and aromatic, allowing it to fit within the hydrophobic environment of the DNA structure. smolecule.com The process disrupts the normal helical structure, causing the DNA to unwind and lengthen, which can interfere with critical cellular processes like DNA replication and transcription.

While direct studies on the intercalation of this compound are not extensively detailed in the available literature, the behavior of related dinitropyrene compounds provides significant insight. Dinitropyrenes, as a class of polycyclic aromatic compounds, are known to interact with DNA. Research on a related compound, 2,7-dinitropyrene-4,5,9,10-tetraone (B15156914), indicates it can intercalate into DNA structures, which is a key part of its mechanism of action. smolecule.com This suggests that other dinitropyrene isomers, including this compound, likely share this capability due to their planar pyrene (B120774) core.

Cellular Responses to Dinitropyrene Exposure

Induction of Unscheduled DNA Synthesis

Unscheduled DNA Synthesis (UDS) is a form of DNA repair that occurs outside of the normal S-phase of the cell cycle. It is a key indicator of genotoxic damage, as the cell attempts to repair lesions in its DNA. Several dinitropyrene isomers have been shown to be potent inducers of UDS.

Studies have demonstrated that 1,6-dinitropyrene induces UDS in rat liver and lung tissues. Furthermore, experiments using various cell types, including mouse and rat hepatocytes and human bronchial epithelial cells, have confirmed UDS induction by 1,6-dinitropyrene. Similarly, 1,8-dinitropyrene has been reported to induce UDS. inchem.org In comparative studies, dinitropyrene isomers have been found to elicit much higher levels of UDS compared to other nitroarenes, highlighting their potent genotoxicity. While specific data for this compound is not as prevalent, its structural similarity to other UDS-inducing dinitropyrenes suggests it would likely provoke a similar DNA repair response.

Modulation of Gene Expression (e.g., Detoxification Genes, Stress Response Genes)

Exposure to genotoxic compounds like dinitropyrenes triggers significant changes in gene expression as the cell attempts to mitigate damage and detoxify the agent. These changes often involve stress response and detoxification pathways.

Detoxification Genes: A key family of detoxification enzymes is the Cytochrome P450 (CYP) superfamily. Studies on several dinitropyrene isomers show an induction of CYP1A1. nih.gov For instance, 1,3-, 1,6-, and 1,8-dinitropyrene have all been shown to induce CYP1A1 mRNA. nih.goviarc.fr This enzyme is involved in the metabolic processing of xenobiotics, which can be a detoxification step, although in some cases, it can also lead to metabolic activation of the compound into a more reactive form.

Stress Response Genes: The p53 tumor suppressor protein is a critical component of the cellular stress response, often activated by DNA damage. Following exposure to 1,8-dinitropyrene, an increase in the phosphorylation of p53 was observed, indicating its activation. nih.gov However, in some contexts, it was noted that the p53 protein did not accumulate in the nucleus, suggesting a potential inactivation of its pro-apoptotic function, which could allow cells with DNA damage to survive. nih.gov

The table below summarizes the observed gene expression changes upon exposure to various dinitropyrene isomers.

| Compound | Affected Gene/Pathway | Observed Effect | Cell Line/Model | Citation |

|---|---|---|---|---|

| 1,8-Dinitropyrene | p53 | Increased phosphorylation | Hepa1c1c7 cells | nih.gov |

| 1,3-Dinitropyrene | CYP1A1 | mRNA induction | MCF-7 cells | nih.gov |

| 1,6-Dinitropyrene | CYP1A1 | mRNA induction | Fish hepatoma PLHC-1 cells | nih.gov |

| 1,8-Dinitropyrene | CYP1A1 | mRNA induction | Hepa1c1c7 cells | nih.gov |

| 1-Nitropyrene (B107360) | Aryl hydrocarbon receptor, HSP70 | Up-regulation | Dreissena polymorpha | ifremer.fr |

Influence on DNA Synthesis

In addition to triggering repair mechanisms, dinitropyrenes can directly interfere with the process of DNA synthesis during the S-phase of the cell cycle. This interference can be a consequence of DNA adducts acting as physical blocks to DNA polymerases or the activation of cell cycle checkpoints.

Research on 1,8-dinitropyrene has shown that exposure leads to an accumulation of cells in the S-phase. nih.gov This suggests that the compound causes stalling of the replication fork, where the machinery responsible for duplicating DNA is halted. Such a disruption can be a potent source of mutations and genomic instability. While this specific finding relates to the 1,8-isomer, it points to a general mechanism for dinitropyrenes where the formation of bulky DNA adducts impedes the progression of DNA replication. oup.com

Cellular and Molecular Pathways

The biological actions of dinitropyrenes are driven by a series of interconnected cellular and molecular events. The primary pathway begins with metabolic activation.

Metabolic Activation: Dinitropyrenes are metabolized by cellular enzymes, particularly through nitroreduction, which is catalyzed by enzymes like cytosolic aldehyde oxidase and microsomal NADPH cytochrome P450 reductase. iarc.fr This process converts the nitro groups into reactive N-hydroxy arylamine intermediates. nih.gov

DNA Adduct Formation: These reactive intermediates are electrophilic and readily attack nucleotide bases in DNA, forming stable, bulky covalent adducts. The most common adducts for related isomers like 1,6- and 1,8-dinitropyrene are N-(deoxyguanosin-8-yl)-amino-nitropyrenes. nih.gov

Cellular Response to DNA Damage: The presence of these adducts triggers a cascade of cellular responses. The DNA damage is recognized by the cell's repair machinery, leading to the induction of UDS as the cell attempts to excise and replace the damaged segments. This DNA damage also activates stress signaling pathways, including the phosphorylation and activation of the p53 protein and the induction of detoxification genes like CYP1A1. nih.gov Concurrently, the physical presence of these adducts on the DNA template can obstruct DNA polymerase, leading to a slowdown or arrest of DNA synthesis and an accumulation of cells in the S-phase. nih.gov This entire cascade underscores the potent genotoxicity of the dinitropyrene class of compounds.

Synthesis and Exploration of Dinitropyrene Derivatives with Modified Biological Activity

Structural Modification Strategies of the Pyrene (B120774) Core

The pyrene nucleus is a versatile scaffold that can be modified through several chemical strategies to create a diverse range of derivatives. These modifications are crucial for altering the electronic, physical, and biological properties of the parent compound.

Key strategies for modifying the pyrene core include:

Electrophilic Aromatic Substitution : The pyrene ring is electron-rich, making it susceptible to electrophilic attack. The 1, 3, 6, and 8 positions are the most electronically activated and are the primary sites for substitution reactions like nitration. rsc.org However, under certain conditions or with bulky electrophiles, substitution can be directed to other positions. rsc.org

Oxidation : The pyrene core can be oxidized under strong conditions. For instance, oxidation of pyrene in the presence of a ruthenium salt catalyst can yield pyrene-4,5,9,10-tetraone. acs.org Such tetraone derivatives represent a significant structural modification, altering the planarity and electronic properties of the molecule.

Reduction of Nitro Groups : A fundamental modification for dinitropyrene (B1228942) derivatives is the reduction of one or both nitro groups to form amino groups. smolecule.com This transformation is critical as it is often the first step in the metabolic activation pathway that leads to biological activity. The resulting aminopyrenes are valuable intermediates for synthesizing further derivatives. smolecule.comiarc.fr

Functionalization via Intermediates : Indirect methods often provide access to less common substitution patterns. Using hydrogenated intermediates like tetrahydropyrene (THPy) can alter the directing effects of existing substituents, allowing for reactions at positions not typically accessible in the fully aromatic pyrene. rsc.org For example, acetylating 2-amino-THPy creates an acetamide (B32628) that can direct subsequent nitration or bromination to create rare 1,2- and 2,6-substituted pyrenes after re-aromatization. rsc.org

Synthesis of Dinitropyrene Analogs

The synthesis of specific dinitropyrene isomers can be complex. The direct nitration of pyrene, typically with a mixture of nitric and sulfuric acids, results in a mixture of isomers, primarily 1,3-, 1,6-, and 1,8-dinitropyrene (B49389). Isolating a specific isomer like 1,7-dinitropyrene from such a mixture would be challenging and require advanced purification techniques.

To achieve specific substitution patterns, more controlled, multi-step synthetic routes are employed:

Synthesis via Amino Intermediates : Specific isomers can be synthesized from amino-nitropyrene precursors. For instance, the synthesis of 1-nitro-6-nitrosopyrene (B12373) and 1-nitro-8-nitrosopyrene (B22677) begins with the nitration of 1-acetylaminopyrene. nih.gov This produces a separable mixture of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene. nih.gov After deacetylation, the resulting amino-nitropyrenes are oxidized to the target nitro-nitrosopyrene compounds. nih.gov This highlights a general strategy where an existing functional group directs the position of a second group.

Indirect Methods : As mentioned, using partially hydrogenated pyrene scaffolds is a powerful strategy. For example, 2-amino-tetrahydropyrene can be used as a starting material to synthesize 1,2- and 2,6-dinitropyrene derivatives through a sequence of protection, nitration, and re-aromatization steps. rsc.org

Characterization of Modified Biological Properties

The biological properties of dinitropyrene derivatives are intimately linked to their chemical structure, particularly the number and position of the nitro groups.

The most significant biological action of many dinitropyrenes is their ability to damage DNA, a process that underlies their mutagenic and carcinogenic properties. This interaction is not direct but requires metabolic activation.

Metabolic Activation and DNA Adduct Formation : The primary pathway for activation is the reduction of a nitro group to a reactive N-hydroxy arylamine intermediate. nih.gov This reduction is often catalyzed by cellular nitroreductase enzymes. nih.gov For some isomers, this intermediate can be further activated by O-acetylation, catalyzed by acetyltransferase enzymes. nih.govnih.gov The ultimate electrophilic species then reacts with nucleophilic sites on DNA, primarily the C8 position of guanine (B1146940), to form covalent DNA adducts. researchgate.netnih.gov The major adduct formed from 1,8-dinitropyrene has been identified as N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. iarc.frnih.gov The formation and persistence of these adducts can lead to mutations during DNA replication. nih.gov

Protein Interaction : In addition to DNA, metabolites of dinitropyrenes can also bind to other cellular macromolecules. Covalent binding to proteins has been observed following the metabolic activation of 1,8-dinitropyrene. nih.gov

Table 1: Metabolites Identified from in vitro Incubations of 1,8-Dinitropyrene

| Precursor Compound | Metabolite | Metabolic Process | Reference |

|---|---|---|---|

| 1,8-Dinitropyrene | 1-Nitro-8-nitrosopyrene | Nitroreduction | iarc.fr |

| 1,8-Dinitropyrene | 1-Amino-8-nitropyrene (B1221553) | Nitroreduction | iarc.frnih.gov |

| 1,8-Dinitropyrene | 1,8-Diaminopyrene | Nitroreduction | iarc.frnih.gov |

| 1,8-Dinitropyrene | 1-Acetylamino-8-nitropyrene | Nitroreduction & Acetylation | nih.govnih.gov |

Dinitropyrenes and their derivatives serve as versatile precursors for generating new compounds with potentially novel or enhanced biological activities. The chemical reactivity of the nitro and amino groups allows for extensive derivatization.

Amino Derivatives : As established, the reduction of dinitropyrenes yields aminonitropyrenes and diaminopyrenes. nih.gov These amino-substituted pyrenes are themselves bioactive but also serve as key synthetic intermediates for creating a wider range of molecules with modified properties.

Nitroso Intermediates : The partially reduced nitroso intermediates, such as 1-nitro-8-nitrosopyrene, are highly reactive. nih.gov While they are transient metabolites, their synthesis and study have been crucial for understanding the metabolic activation pathways of their parent dinitropyrenes. nih.gov These compounds are often more potent mutagens than the parent dinitropyrenes in certain biological assays, highlighting their role as key ultimate or proximate carcinogens. nih.gov

Oxidized Derivatives : Derivatives such as 2,7-dinitropyrene-4,5,9,10-tetraone (B15156914) can also act as precursors. The presence of multiple functional groups (nitro and keto) allows for various chemical transformations, including nucleophilic substitution or reduction, to create new agents for evaluation in cancer or antimicrobial research. smolecule.com

While the primary focus of dinitropyrene research has been on mutagenicity, the broader class of nitroaromatics and pyrene-based structures has been explored for other bioactivities, including antimicrobial effects.

Dinitropyrene Derivatives : Specific data on the antimicrobial properties of this compound is not available in the reviewed literature. However, related compounds like 2,7-dinitropyrene-4,5,9,10-tetraone have been noted for their potential antimicrobial applications. smolecule.com

Related Scaffolds : Research on other heterocyclic systems demonstrates that pyrimidine-based derivatives can exhibit significant antimicrobial activity against various bacterial and fungal strains, with some compounds showing Minimum Inhibitory Concentration (MIC) values in the range of 4-16 µg/mL. nih.gov Similarly, phenalenone derivatives isolated from marine fungi have shown activity against Staphylococcus aureus and Mycobacterium phlei. rsc.org These findings suggest that complex aromatic and heterocyclic scaffolds, including those related to pyrene, are a promising area for the development of new antimicrobial agents.

Table 2: Example Antimicrobial Activity of Bioactive Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridothienopyrimidine derivatives | Various Bacteria & Fungi | 4-16 µg/mL | nih.gov |

Structure-Activity Relationship Studies for Dinitropyrene Derivatives

Structure-activity relationship (SAR) studies are essential for understanding why different dinitropyrene isomers exhibit vastly different biological potencies. These studies correlate specific structural features with biological outcomes, such as mutagenicity.

Role of Nitro Group Position : The mutagenic and carcinogenic activity of nitropyrenes is highly dependent on the orientation of the nitro groups. nih.gov This is because the position affects the electronic properties of the molecule, including its electrochemical reduction potential, which is a key factor in its susceptibility to metabolic activation by nitroreductases. nih.govnih.gov

Metabolic Pathway Dependence : SAR studies have revealed that the potency of dinitropyrenes is linked to the specific metabolic pathways required for their activation. For example, in Salmonella typhimurium strain TA98, the high mutagenicity of 1,6- and 1,8-dinitropyrene is greatly diminished in the derivative strain TA98/1,8-DNP6, which is deficient in O-acetyltransferase activity. nih.gov This indicates that for these isomers, activation via an N-hydroxy arylamine intermediate followed by O-acetylation is a critical step. nih.govresearchgate.net In contrast, 1-nitropyrene's activity is less dependent on this esterification step. nih.govresearchgate.net

Cell-Specific Activity : The mutagenicity of dinitropyrenes also varies significantly between bacterial and mammalian cells. In Chinese hamster ovary (CHO) cells, the parent dinitropyrenes are only weakly active, whereas their nitroso-derivatives are highly mutagenic. nih.gov This suggests that the initial nitroreduction step is the rate-limiting factor for activation in this cell type, and that subsequent esterification may not be required. nih.gov These differences underscore how the cellular environment and its specific enzymatic machinery are critical components of the structure-activity relationship.

Theoretical and Computational Studies of Dinitropyrenes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comacs.org It has become a standard tool in chemistry for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. researchgate.net Applications of DFT are diverse, ranging from the design of drug molecules to the characterization of materials. nih.govdntb.gov.uahelsinki.fi For dinitropyrene (B1228942) isomers, DFT calculations are used to explore optoelectronic properties, reactivity, and potential for use in advanced materials. researchgate.netnih.gov While extensive computational studies exist for isomers such as 1,3-dinitropyrene (B1214572) and 1,6-dinitropyrene (B1200346) researchgate.netresearchgate.net, published research focusing specifically on the theoretical properties of 1,7-dinitropyrene is limited.

The electronic structure of a molecule governs its chemical behavior. DFT is routinely used to analyze key aspects of the electronic structure, such as the distribution of electrons and the energies of molecular orbitals.